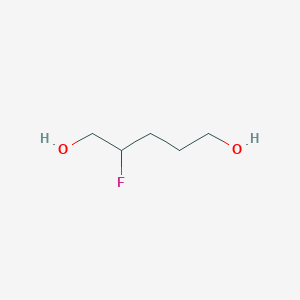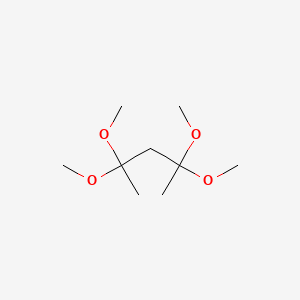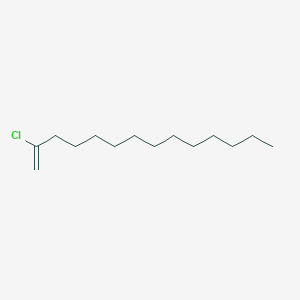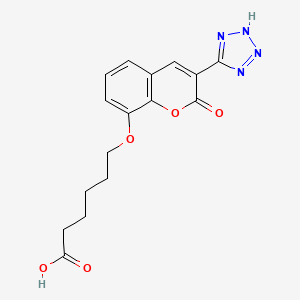![molecular formula C20H24O6 B14334159 10-(2,3-dihydroxy-3-methylbutyl)-5-hydroxy-2,2,8-trimethylpyrano[3,2-g]chromen-6-one CAS No. 109236-97-7](/img/structure/B14334159.png)
10-(2,3-dihydroxy-3-methylbutyl)-5-hydroxy-2,2,8-trimethylpyrano[3,2-g]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(2,3-Dihydroxy-3-methylbutyl)-5-hydroxy-2,2,8-trimethylpyrano[3,2-g]chromen-6-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a pyranochromen backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,3-dihydroxy-3-methylbutyl)-5-hydroxy-2,2,8-trimethylpyrano[3,2-g]chromen-6-one typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the pyranochromen core, followed by the introduction of the hydroxyl and methyl groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis equipment. The reaction conditions would be carefully controlled to maximize yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
10-(2,3-Dihydroxy-3-methylbutyl)-5-hydroxy-2,2,8-trimethylpyrano[3,2-g]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like halogenating agents or alkyl halides. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selective and efficient reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
10-(2,3-Dihydroxy-3-methylbutyl)-5-hydroxy-2,2,8-trimethylpyrano[3,2-g]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 10-(2,3-dihydroxy-3-methylbutyl)-5-hydroxy-2,2,8-trimethylpyrano[3,2-g]chromen-6-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding or redox reactions, influencing the compound’s biological activity. The pyranochromen core can interact with various enzymes or receptors, modulating their function and leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-9-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-7H-furo[3,2-g]chromen-7-one
- 4-(2,3-Dihydroxy-3-methylbutoxy)-7H-furo[3,2-g]chromen-7-one
- 8-(2,3-Dihydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one
Uniqueness
10-(2,3-Dihydroxy-3-methylbutyl)-5-hydroxy-2,2,8-trimethylpyrano[3,2-g]chromen-6-one is unique due to its specific combination of functional groups and structural features. The presence of multiple hydroxyl groups and the pyranochromen backbone contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Propriétés
| 109236-97-7 | |
Formule moléculaire |
C20H24O6 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
10-(2,3-dihydroxy-3-methylbutyl)-5-hydroxy-2,2,8-trimethylpyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C20H24O6/c1-10-8-13(21)15-16(23)11-6-7-19(2,3)26-17(11)12(18(15)25-10)9-14(22)20(4,5)24/h6-8,14,22-24H,9H2,1-5H3 |
Clé InChI |
RYQFQWNLOIXOQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CC(O3)(C)C)CC(C(C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl-](/img/structure/B14334109.png)






